molecular formula C18H23Cl3N2 B085774 Chlorcyclizine dihydrochloride CAS No. 129-71-5

Chlorcyclizine dihydrochloride

Cat. No. B085774
CAS RN: 129-71-5
M. Wt: 373.7 g/mol
InChI Key: FLEBQACKYGHXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorcyclizine dihydrochloride is a first-generation antihistamine of the diphenylmethylpiperazine group . It is primarily used to treat allergy symptoms such as rhinitis, urticaria, and pruritus, and may also be used as an antiemetic . It has some local anesthetic, anticholinergic, and antiserotonergic properties .


Molecular Structure Analysis

The molecular formula of Chlorcyclizine dihydrochloride is C18H23Cl3N2 . The average mass is 373.748 Da . The structure of Chlorcyclizine dihydrochloride can be found in various chemical databases .


Physical And Chemical Properties Analysis

Chlorcyclizine dihydrochloride is a small molecule . It is readily absorbed after oral administration and is widely distributed throughout the body . It is slowly excreted in the urine .

Scientific Research Applications

  • Enzyme Activity Induction in Insects : Chlorcyclizine dihydrochloride enhances detoxication activity, O-demethylation, and NADPH-neotetrazolium reductase activity in the gut homogenates of wax moth larvae (Ahmad & Brindley, 1971).

  • Vestibular Function : This compound, alongside cyclizine hydrochloride, has been studied for its effects on vestibular function, particularly in relation to motion sickness prevention (Gutner, Gould, & Cracovaner, 1954).

  • Treatment of Hepatitis C Virus Infection : Novel chlorcyclizine derivatives have been identified as potent inhibitors of Hepatitis C virus (HCV) infection, showing promise as preclinical candidates for treatment (He et al., 2015).

  • Antihistaminic and Hypocholesterolemic Agent : Chlorcyclizine has been found to exhibit significant activity against histamine-induced spasms and has hypocholesterolemic properties (Castillo, de Beer, & Jaros, 1949).

  • Pulmonary Intra-alveolar Histiocytosis Induction : In rats, chlorcyclizine and its derivatives can lead to the accumulation of large foam cells in pulmonary alveoli (Hruban, Slesers, & Aschenbrenner, 1973).

  • Glycosaminoglycan Alterations and Cleft Palate : Chlorcyclizine enhances the degradation of hyaluronate, affecting the morphogenesis of the mouse secondary palate and resulting in cleft palate (Brinkley & Morris-Wiman, 1987).

  • Lipid Metabolism : Administration of chlorcyclizine affects the serum concentration of cholesterol, triglycerides, and phospholipids in mice and rats (Salvador, Atkins, Haber, & Conney, 1970).

  • Clinical Trial for Hepatitis C : A clinical trial explored the repurposing of chlorcyclizine for chronic hepatitis C treatment, demonstrating some antiviral effects, particularly in combination with ribavirin (Koh et al., 2019).

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Chlorcyclizine dihydrochloride has been studied for its potential use in treating various diseases. For example, it has been studied as a potential treatment for Hepatitis C Virus infection . Further development and incorporation of this compound into direct-acting antiviral regimens have the potential to improve treatment efficacy, affordability, and accessibility .

properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2.2ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;;/h2-10,18H,11-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLEBQACKYGHXTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926270
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorcyclizine dihydrochloride

CAS RN

129-71-5
Record name Chlorcyclizine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Chlorophenyl)(phenyl)methyl]-4-methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORCYCLIZINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61Y56T95YL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorcyclizine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorcyclizine dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Chlorcyclizine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Chlorcyclizine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Chlorcyclizine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Chlorcyclizine dihydrochloride

Citations

For This Compound
10
Citations
N Ahmad, WA Brindley - Toxicology and applied pharmacology, 1969 - Elsevier
… Chlorcyclizine dihydrochloride [I-(4chlorobenzhydryl)-4-methylpiperazine … hydrochloride, and chlorcyclizine dihydrochloride on the toxicity of parathion to adult alkali bees Nomia …
Number of citations: 25 www.sciencedirect.com
N Ahmad, WA Brindley - Toxicology and applied pharmacology, 1971 - Elsevier
… Chlorcyclizine dihydrochloride (0.5 g/100 g medium) or phenobarbital (1 g/100 g medium) incorporated into the media of 6th or 7th instar wax moth (Galleria mellonella L.) larvae …
Number of citations: 28 www.sciencedirect.com
MJ MORADESHAGHI - 1969 - elibrary.ru
THE EFFECT OF AGE, SKF 525-A HYDROCHLORIDE, AND CHLORCYCLIZINE DIHYDROCHLORIDE ON THE TOXICITY OF PARATHION TO ADULT ALKALI BEES …
Number of citations: 2 elibrary.ru
GD Novack, LG Starkand, SL Peterson - Neuropharmacology, 1978 - Elsevier
The anticonvulsant effects of three benzhydryl piperazines, SC-13504 (an anticonvulsant), hydroxyzine (HDX, an anxiolytic), chlorcyclizine (CCZ, an antihistaminic), and trimethadione (…
Number of citations: 7 www.sciencedirect.com
MJ Moradeshaghi, WA Brindley… - Environmental …, 1974 - academic.oup.com
The organophosphate insecticides, parathion, monocrotophos, dicrotophos, and Gardona® [2-chloro-1-(2,4,5-trichlorophenyl) vinyl dimethylphosphate], were highly toxic to adult alkali …
Number of citations: 4 academic.oup.com
RL Turnquist, WA Brindley - Pesticide Biochemistry and Physiology, 1975 - Elsevier
Female adult American cockroaches, Periplaneta americana L., showed definite age-dependent changes in levels of activity of the microsomal mixed-function oxidases. Cytochrome P-…
Number of citations: 13 www.sciencedirect.com
Y Hieda, K Kimura - Drugs and Poisons in Humans, 2005 - Springer
… hydrochloride, benactyzine hydrochloride, doxylamine succinate, carbinoxamine maleate, chlorpheniramine maleate, triprolidine hydrochloride, homochlorcyclizine dihydrochloride, …
Number of citations: 6 link.springer.com
O Suzuki, K Watanabe, Y Hieda, K Kimura - Drugs and Poisons in …, 2005 - Springer
… hydrochloride, benactyzine hydrochloride, doxylamine succinate, carbinoxamine maleate, chlorpheniramine maleate, triprolidine hydrochloride, homochlorcyclizine dihydrochloride, …
Number of citations: 0 link.springer.com
RL Turnquist - 1972 - digitalcommons.usu.edu
… Drug pretreatment Chlorcyclizine dihydrochloride was dissolved in insect Ringer's solution (Thomsen, 1952) at a rate of 25 mg/ml. Sublethal doses were identified after injecting adult …
Number of citations: 1 digitalcommons.usu.edu
RM Lee - 1972 - digitalcommons.usu.edu
… (1-naphthyl methylcarbamate), EPN (Q.-ethyl Q-_pnitrophenyl phenylphosphonothioate), chlorcyclizine dihydrochloride [ 1-(4chlorobenzhydryl)-4-methyl-piperazine] and aminopyrine (4…
Number of citations: 1 digitalcommons.usu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.